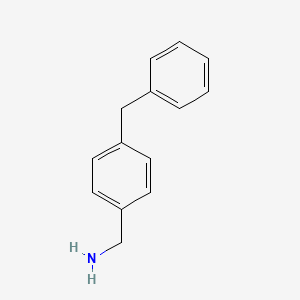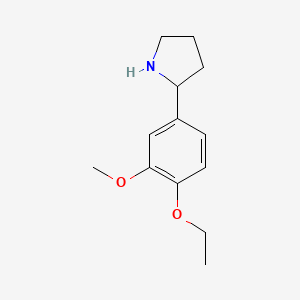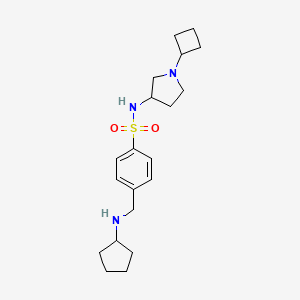
Benzenemethanamine, 4-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenemethanamine, 4-(phenylmethyl)-: is an organic compound with the molecular formula C14H15N . It is a derivative of benzenemethanamine, where the amine group is substituted at the fourth position with a phenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing benzenemethanamine, 4-(phenylmethyl)- involves the reductive amination of benzylamine with benzaldehyde. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild conditions.
Grignard Reaction: Another method involves the reaction of benzylmagnesium chloride with benzylamine, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of benzenemethanamine, 4-(phenylmethyl)- often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: Benzenemethanamine, 4-(phenylmethyl)- can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Sulfonyl chlorides
Major Products Formed:
Oxidation: Imines, Nitriles
Reduction: Secondary amines
Substitution: Alkylated or halogenated derivatives
科学研究应用
Chemistry: Benzenemethanamine, 4-(phenylmethyl)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems, including enzyme inhibition and receptor binding.
Industry: In the industrial sector, benzenemethanamine, 4-(phenylmethyl)- is used in the production of polymers, resins, and specialty chemicals.
作用机制
The mechanism of action of benzenemethanamine, 4-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
相似化合物的比较
Benzenemethanamine, 4-methyl-: This compound has a methyl group at the fourth position instead of a phenylmethyl group.
Benzenemethanamine, 4-methoxy-: This compound has a methoxy group at the fourth position.
Benzenemethanamine, N-phenyl-: This compound has a phenyl group attached to the nitrogen atom.
Uniqueness: Benzenemethanamine, 4-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
100710-32-5 |
|---|---|
分子式 |
C14H15N |
分子量 |
197.27 g/mol |
IUPAC 名称 |
(4-benzylphenyl)methanamine |
InChI |
InChI=1S/C14H15N/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11,15H2 |
InChI 键 |
IRUTVSZVDCXMSO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[4-(Propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B12090803.png)




![3-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B12090833.png)
![2-Phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12090834.png)
![3-(2-chloro-6-fluorophenyl)-N-[(2S,5R,6R)-2,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-5-(hydroxymethyl)-1,2-oxazole-4-carboxamide](/img/structure/B12090841.png)
![sodium;2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B12090848.png)

